

physical and chemical properties of 6-Bromoisochroman-4-one

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *6-Bromoisochroman-4-one*

Cat. No.: *B3029474*

[Get Quote](#)

An In-depth Technical Guide to **6-Bromoisochroman-4-one**: Properties, Reactivity, and Applications

Introduction: Unveiling a Key Synthetic Building Block

6-Bromoisochroman-4-one is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and organic synthesis. Its structured isochroman core, combined with the reactive handles of a ketone and a bromine atom, makes it a valuable and versatile intermediate for the synthesis of more complex molecular architectures.^[1] This guide serves as a technical resource for researchers, scientists, and drug development professionals, offering a comprehensive overview of its physical and chemical properties, reactivity, and applications, grounded in established scientific data.

The primary utility of **6-Bromoisochroman-4-one** lies in its role as a foundational scaffold for developing novel compounds with potential biological activity.^[1] The bromine functionality is particularly strategic, allowing for further molecular diversification through powerful synthetic methods like cross-coupling reactions. This adaptability makes it an essential tool in constructing libraries of compounds for screening and developing potential therapeutics, including central nervous system agents and cardiovascular drugs.^[1]

Part 1: Core Physicochemical and Structural Properties

A thorough understanding of a compound's physical properties is fundamental to its application in a laboratory setting, informing decisions on storage, handling, and reaction conditions.

Molecular Structure

The structural framework of **6-Bromoisochroman-4-one** consists of a bicyclic system where a dihydropyran ring is fused to a benzene ring, with a bromine atom substituted at the 6-position and a ketone at the 4-position.

Caption: Chemical structure of **6-Bromoisochroman-4-one**.

Key Property Summary

The essential physicochemical data for **6-Bromoisochroman-4-one** are summarized in the table below for quick reference.

Property	Value	Source(s)
CAS Number	676134-68-2	[1] [2] [3] [4] [5]
Molecular Formula	C ₉ H ₇ BrO ₂	[1] [3] [4] [5]
Molecular Weight	~227.06 g/mol	[1] [5]
Physical Form	Solid	[2]
Boiling Point	336.1°C (Predicted)	[1]
Purity	95-97% (Typical)	[1] [2]
Storage Conditions	Room temperature, sealed in dry conditions	[1] [3]
InChI Key	KOROTCDTJPLXMA-UHFFFAOYSA-N	[2] [3]
SMILES	O=C1COCC2=C1C=C(Br)C=C2	[4]

Part 2: Spectral Data Analysis

Spectroscopic analysis is crucial for confirming the identity, structure, and purity of **6-Bromoisochroman-4-one**. While specific spectra are proprietary, the expected characteristics can be inferred from its molecular structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.^[6] For **6-Bromoisochroman-4-one**, the IR spectrum would be dominated by a strong, sharp absorption peak characteristic of the carbonyl (C=O) group of the ketone. Because the ketone is adjacent to an aromatic ring, this stretching vibration is expected in the range of 1690-1666 cm⁻¹.^[7] Other significant peaks would include those for aromatic C-H stretching (above 3000 cm⁻¹) and C-O stretching from the ether linkage.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

- ¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons, whose chemical shifts and splitting patterns would confirm the substitution pattern on the benzene ring. Additionally, characteristic signals for the two methylene (-CH₂-) groups in the dihydropyran ring would be observed.
- ¹³C NMR: The carbon NMR spectrum would display nine unique signals corresponding to each carbon atom in the molecule. A key signal would be the downfield peak for the carbonyl carbon of the ketone.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound.^[8]

- Molecular Ion Peak: The mass spectrum of **6-Bromoisochroman-4-one** would exhibit a molecular ion peak (M⁺) at an m/z value corresponding to its molecular weight (~227 Da).

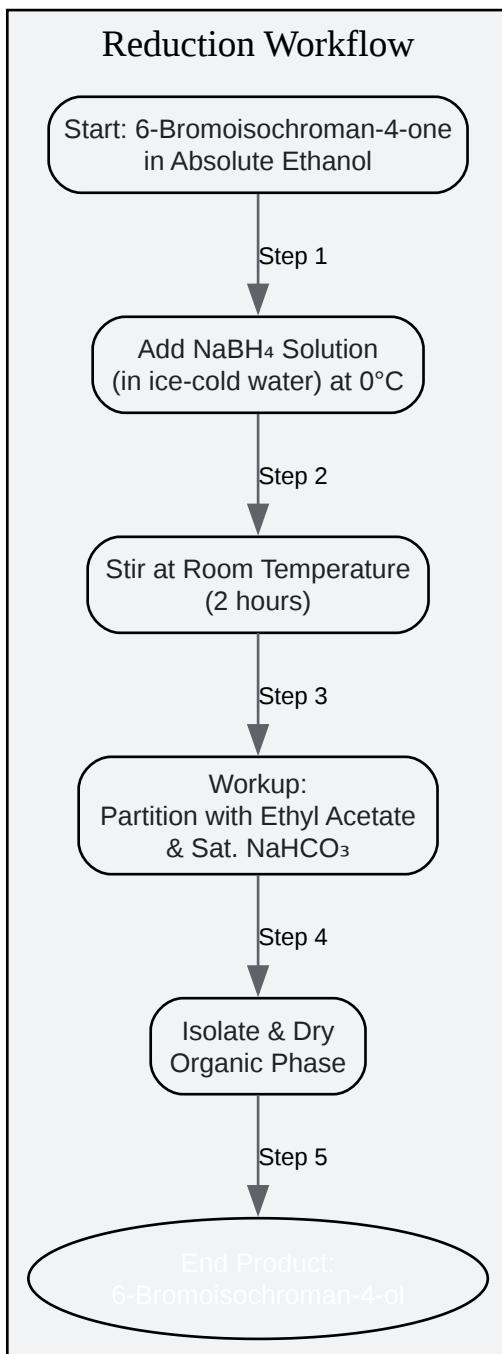
- Isotopic Pattern: A hallmark feature would be the presence of a prominent $M+2$ peak of nearly equal intensity to the $M+$ peak. This is due to the natural abundance of the two stable isotopes of bromine, ^{79}Br and ^{81}Br , which are in an approximate 1:1 ratio.^[9] This distinctive isotopic signature is a definitive indicator of a monobrominated compound.

Part 3: Chemical Properties and Reactivity

The synthetic utility of **6-Bromoisochroman-4-one** stems from the reactivity of its ketone and bromo-substituted aromatic ring.

Reactivity as a Synthetic Intermediate

This compound is primarily employed as an intermediate or building block in multi-step organic syntheses.^[1] The bromine atom serves as a versatile handle for introducing new functional groups or building larger molecular frameworks via reactions such as Suzuki, Heck, or Sonogashira cross-coupling. The ketone functionality provides a reactive site for nucleophilic additions, reductions, and condensations.


Key Reaction: Reduction of the Ketone

A primary and high-yielding transformation of **6-Bromoisochroman-4-one** is the reduction of its ketone group to a secondary alcohol, forming 6-Bromoisochroman-4-ol. This reaction is a critical step in the synthesis of various biologically active molecules.^[10] Sodium borohydride (NaBH_4) is an effective and selective reducing agent for this purpose, known for its ability to reduce ketones while tolerating other functional groups like the bromine substituent.^[10]

Experimental Protocol: Synthesis of 6-Bromoisochroman-4-ol^[10]

- Dissolution: Dissolve **6-Bromoisochroman-4-one** (1.49 g, 6.56 mmol) in absolute ethanol.
- Preparation of Reducing Agent: Prepare a solution of sodium borohydride (300 mg, 7.93 mmol) in ice-cold water.
- Reduction: Cool the ethanol solution to 0°C and add the sodium borohydride solution dropwise.
- Reaction: Stir the resulting mixture at room temperature for 2 hours.

- Workup: Partition the reaction mixture between ethyl acetate and a saturated sodium bicarbonate solution.
- Isolation: Separate the organic phase, dry it, and concentrate it to yield 6-Bromoisochroman-4-ol as a white solid (typical yield: ~95%).

[Click to download full resolution via product page](#)

Caption: Workflow for the reduction of **6-Bromoisochroman-4-one**.

Part 4: Applications in Research and Drug Discovery

The unique structural features of **6-Bromoisochroman-4-one** make it a valuable precursor in the development of new therapeutics.

- Scaffold for Medicinal Chemistry: The isochroman framework is a recognized scaffold in medicinal chemistry. The presence of both the bromine atom and the hydroxyl group (after reduction) in its derivatives offers a combination of lipophilicity and hydrogen-bonding capabilities, which are crucial for target recognition and binding affinity in biological systems. [10]
- Development of Novel Pharmaceuticals: It serves as a building block for compounds with potential activity as central nervous system agents and cardiovascular drugs.[1]
- Antituberculosis Research: The derivative 6-Bromoisochroman-4-ol has been investigated in the context of antituberculosis drug development. The bromine substitution may enhance interactions with the lipophilic regions of mycobacterial cell walls, a strategy that builds on the known efficacy of halogenated compounds against such targets.[10]

Part 5: Safety, Handling, and Storage

Proper handling and storage are essential when working with any chemical reagent. While comprehensive toxicity data is unavailable, the available safety information provides clear guidance.[11]

GHS Hazard Information

The compound is classified with the following GHS hazards:

Pictogram	Signal Word	Hazard Statements
GHS07	Warning	H302: Harmful if swallowed.[2] H315: Causes skin irritation.[2] H319: Causes serious eye irritation.[2] H335: May cause respiratory irritation.[2]

Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Ensure adequate ventilation to avoid dust formation and inhalation. [11]
- Eye/Face Protection: Wear tightly fitting safety goggles.[11]
- Skin Protection: Wear impervious, flame-resistant clothing and appropriate protective gloves. [11]
- Respiratory Protection: If exposure limits are exceeded or irritation occurs, use a full-face respirator.[11]

First-Aid Measures[13]

- Inhalation: Move the victim to fresh air.
- Skin Contact: Immediately remove contaminated clothing and wash the affected area.
- Eye Contact: Rinse with pure water for at least 15 minutes.
- Ingestion: Rinse mouth with water. Seek medical attention.

Storage and Disposal

Store the compound in a dry, well-ventilated place at room temperature, keeping the container tightly sealed.[1][3] Dispose of the material and its container at an approved waste disposal plant in accordance with local regulations.

Conclusion

6-Bromoisochroman-4-one is a strategically important molecule in modern organic and medicinal chemistry. Its well-defined physicochemical properties, coupled with the dual reactivity of its ketone and bromo-substituted aromatic ring, establish it as a versatile building block for synthesizing diverse and complex molecular structures. Its demonstrated utility in the creation of scaffolds for potential pharmaceuticals underscores its value to the drug discovery and development pipeline. This guide provides the foundational knowledge required for researchers to effectively and safely utilize this compound in their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-Bromoisochroman-4-one [myskinrecipes.com]
- 2. 6-Bromoisochroman-4-one | 676134-68-2 [sigmaaldrich.com]
- 3. Page loading... [guidechem.com]
- 4. appchemical.com [appchemical.com]
- 5. 6-Bromoisochroman-4-one, CAS [[676134-68-2]] | BIOZOL [biozol.de]
- 6. edu.rsc.org [edu.rsc.org]
- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Buy 6-Bromoisochroman-4-ol | 676134-70-6 [smolecule.com]
- 11. echemi.com [echemi.com]
- To cite this document: BenchChem. [physical and chemical properties of 6-Bromoisochroman-4-one]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3029474#physical-and-chemical-properties-of-6-bromoisochroman-4-one>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com